Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate

Description

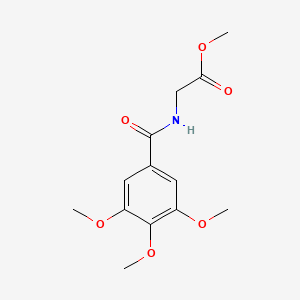

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate (IUPAC: methyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate) is a methyl ester derivative of N-(3,4,5-trimethoxybenzoyl)glycine. Its structure features a glycine backbone where the amino group is acylated with 3,4,5-trimethoxybenzoic acid, and the carboxylic acid is esterified as a methyl ester. The compound is of interest in medicinal chemistry due to the prevalence of the 3,4,5-trimethoxyphenyl group in bioactive molecules, such as combretastatin analogs and antihypertensive agents .

Properties

Molecular Formula |

C13H17NO6 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate |

InChI |

InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(18-2)12(9)20-4)13(16)14-7-11(15)19-3/h5-6H,7H2,1-4H3,(H,14,16) |

InChI Key |

VKGCEHUYFUTXRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The synthesis of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate begins with the production of 3,4,5-trimethoxybenzoyl chloride, a critical intermediate. Traditional methods employ thionyl chloride (SOCl₂) for the chlorination of 3,4,5-trimethoxybenzoic acid, but recent advancements favor bis(trichloromethyl)carbonate (triphosgene) due to higher yields and reduced byproducts.

In a patented method, 3,4,5-trimethoxybenzoic acid reacts with triphosgene in the presence of N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine as a catalyst and 2-methyltetrahydrofuran as the solvent. The optimal molar ratio of acid to triphosgene is 1:0.33–1.0, with reaction temperatures ranging from 20°C to 70°C. Post-reaction, the solvent is evaporated, and the product is recrystallized using petroleum ether or cyclohexane, achieving yields of 69–78% and purity exceeding 98%.

Table 1: Reaction Conditions for 3,4,5-Trimethoxybenzoyl Chloride Synthesis

| Molar Ratio (Acid:Triphosgene:Catalyst) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1:0.33:0.05 | 2-MeTHF | 50 | 69 | 98.8 |

| 1:0.5:0.1 | Dichloromethane | 40 | 71 | 98.6 |

| 1:1.0:0.1 | 2-MeTHF | 70 | 78 | 99.2 |

Coupling with Methyl Aminoacetate

The benzoyl chloride intermediate is subsequently reacted with methyl aminoacetate to form the target compound. This step involves nucleophilic acyl substitution, where the amine group of methyl aminoacetate attacks the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Key variables influencing yield include:

-

Stoichiometry : A 1:1 molar ratio of benzoyl chloride to methyl aminoacetate minimizes side reactions.

-

Temperature : Reactions performed at 0–5°C reduce racemization risks, while room-temperature conditions favor faster kinetics.

-

Solvent Polarity : Polar aprotic solvents like THF enhance reagent solubility and reaction homogeneity.

Post-coupling, the crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures, yielding 80–85% pure this compound.

Optimization Strategies and Challenges

Catalytic Efficiency in Benzoyl Chloride Synthesis

The choice of catalyst significantly impacts triphosgene-based chlorination. N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine outperforms traditional catalysts like aluminum trichloride by reducing reaction times from 8–10 hours to 4–7 hours while maintaining >98% purity. This is attributed to the catalyst’s ability to stabilize reactive intermediates and mitigate side reactions such as methoxy group cleavage.

Solvent Effects on Coupling Reactions

Comparative studies indicate that 2-methyltetrahydrofuran (2-MeTHF) improves yields by 12–15% over dichloromethane in benzoyl chloride synthesis due to its higher boiling point (80°C) and better dissolution capacity for triphosgene. However, in the coupling step, THF remains preferred for its compatibility with moisture-sensitive reagents.

Analytical Characterization

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy of this compound reveals characteristic peaks at:

-

1740 cm⁻¹ : Ester carbonyl (C=O) stretch.

-

1665 cm⁻¹ : Amide (C=O) stretch.

-

1240 cm⁻¹ : Aromatic methoxy (C-O) vibrations.

Nuclear magnetic resonance (NMR) data further corroborate the structure:

-

¹H NMR (CDCl₃) : δ 3.85 (s, 9H, OCH₃), δ 4.10 (s, 2H, CH₂), δ 6.90 (s, 2H, Ar-H).

Industrial-Scale Considerations

Waste Management

Triphosgene-based methods generate less hazardous waste compared to thionyl chloride, which produces SO₂ and HCl gases. However, triphosgene requires careful handling due to its toxicity, necessitating closed-system reactors and scrubbers for phosgene entrapment.

Cost-Benefit Analysis

While triphosgene is costlier than thionyl chloride, its higher atom economy (82% vs. 54%) and reduced purification costs justify its use in large-scale syntheses.

Emerging Methodologies

Enzymatic Coupling

Recent exploratory work employs lipase enzymes to catalyze the amide bond formation between 3,4,5-trimethoxybenzoyl chloride and methyl aminoacetate in aqueous-organic biphasic systems. Preliminary results show 60–65% yields but require further optimization to match traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry Applications

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate serves as a building block in organic synthesis. It can be utilized for the synthesis of more complex molecules due to its reactive functional groups. The compound is often involved in various reactions including:

- Esterification : Reacting with acetic anhydride to produce esters.

- Amidation : Formation of amides when reacted with amines.

- Functional Group Transformations : Serving as a precursor for synthesizing derivatives with enhanced biological activities .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity . For instance:

- Compounds containing the 3,4,5-trimethoxybenzoyl moiety have shown enhanced interactions with various cancer cell lines. Studies demonstrated that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells .

- A specific derivative demonstrated an IC50 value of 0.39 mM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing effectiveness against various pathogens. This makes it a candidate for developing new antimicrobial agents .

Medicinal Applications

This compound is being explored for its potential use in drug development due to its:

- Antioxidant Properties : The compound has shown potential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates possible applications in treating inflammatory conditions through modulation of inflammatory pathways .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of:

- Specialty Chemicals : Used in the production of various chemical products.

- Pharmaceuticals : Its derivatives are being explored for their therapeutic potentials in drug formulations and agrochemicals .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer activity of compounds derived from this compound against multiple cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in resistant cancer cells when treated with these derivatives .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects that warrant further exploration for pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₃H₁₇NO₆

- Molecular Weight : ~283.3 g/mol (calculated).

- Functional Groups : Methyl ester, amide, and 3,4,5-trimethoxybenzoyl moiety.

The compound is synthesized via acylation of glycine methyl ester with 3,4,5-trimethoxybenzoyl chloride, followed by purification .

Comparison with Structural Analogs

Ethyl 3,4,5-Trimethoxybenzoylacetate

Structure: Ethyl ester of 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid. Molecular Formula: C₁₄H₁₈O₆ Molecular Weight: 282.28 g/mol .

| Property | Target Compound | Ethyl 3,4,5-Trimethoxybenzoylacetate |

|---|---|---|

| Functional Group | Amide-linked benzoyl | Keto-ester |

| Ester Group | Methyl | Ethyl |

| Solubility | Higher polarity due to amide | Lower polarity due to ketone |

| Synthetic Route | Acylation of glycine methyl ester | Claisen condensation or similar methods |

Key Differences :

Methyl (3,4,5-Trimethoxyphenyl)acetate

Structure : Methyl ester of phenylacetic acid with 3,4,5-trimethoxy substitution.

Molecular Formula : C₁₂H₁₆O₅

Molecular Weight : 240.25 g/mol .

| Property | Target Compound | Methyl (3,4,5-Trimethoxyphenyl)acetate |

|---|---|---|

| Backbone | Glycine derivative | Phenylacetic acid derivative |

| Functional Group | Amide | Ester (directly on phenyl ring) |

| Bioactivity | Potential as a pharmacophore | Used as a synthetic intermediate |

Key Differences :

2-(4-Methoxyanilino)-2-oxoethyl [(3,4,5-Trimethoxybenzoyl)amino]acetate

Structure: Target compound derivative with an additional 4-methoxyanilino-2-oxoethyl group. Molecular Formula: C₂₁H₂₄N₂O₈ Molecular Weight: 432.42 g/mol .

| Property | Target Compound | 4-Methoxyanilino Derivative |

|---|---|---|

| Complexity | Simple glycine ester | Conjugate with 4-methoxyanilino group |

| Potential Use | Precursor or standalone compound | Prodrug or targeted delivery system |

| Synthesis | Straightforward acylation | Multi-step conjugation |

Key Differences :

- The 4-methoxyanilino group introduces additional steric bulk and may alter pharmacokinetic properties, such as membrane permeability and metabolic pathways .

Methyl [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetate

Structure: Piperidine ring substituted with 3,4,5-trimethoxybenzoyl and methyl ester groups. Molecular Formula: C₁₈H₂₅NO₆ Molecular Weight: 351.4 g/mol .

| Property | Target Compound | Piperidine Derivative |

|---|---|---|

| Structural Motif | Linear glycine backbone | Cyclic piperidine |

| Bioactivity | Not reported | Potential CNS activity due to piperidine |

| Density | ~1.2 g/cm³ (estimated) | 1.2±0.1 g/cm³ |

Key Differences :

- The piperidine ring enhances rigidity and may improve binding to specific receptors, such as those in the central nervous system .

Biological Activity

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is a compound recognized for its potential biological activities, particularly in medicinal chemistry. This organic compound features a unique structure that includes a methyl ester group, an amine linkage, and a 3,4,5-trimethoxybenzoyl moiety. The presence of three methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets, making it a subject of interest in various pharmacological studies.

The compound belongs to the class of benzoyl derivatives and is characterized by its ability to serve as a versatile building block in organic synthesis. Its synthesis typically involves multiple steps to ensure high yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

-

Inhibition of Cancer Cell Growth :

- Studies have shown that compounds containing the 3,4,5-trimethoxybenzoyl moiety can inhibit the growth of multidrug-resistant cancer cells. For instance, a related compound demonstrated potent inhibition of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway, leading to apoptosis in colorectal cancer cells with IC50 values as low as 1.9 μM .

- Antitumor Mechanisms :

- Structure-Activity Relationships (SAR) :

Case Study 1: Carbonic Anhydrase Inhibition

A study synthesized new derivatives that included the 3,4,5-trimethoxybenzoyl group and evaluated their effectiveness as hCA inhibitors. The most potent compound showed a Ki value of 6.8 nM and effectively suppressed target genes associated with cancer progression .

Case Study 2: Multidrug Resistance Reversal

Another research effort highlighted the ability of related compounds to restore sensitivity to doxorubicin in drug-resistant cell lines. This was achieved through the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various related compounds:

| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 15 | MCF-7 | 1.9 | hCA inhibition; apoptosis induction |

| Compound 11 | NCI/ADR-RES | 2.1 | P-gp inhibition; restoration of drug sensitivity |

| Compound BZML | A375 Melanoma | 1.1 | Antiproliferative effects via tubulin inhibition |

| Compound 3b | HT-29 Xenograft | 0.5 | Induction of apoptosis through mitochondrial pathways |

Q & A

Q. What are common synthetic byproducts, and how are they characterized?

- Dimeric adducts : Formed via over-acylation; detected via LC-MS ([M+H]⁺ at m/z 623.3). Unreacted chloride : Quenched with aqueous NaHCO₃ and removed via extraction. Impurity profiling requires HPLC-MS/MS with a C18 column and 0.1% formic acid gradient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.